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Cat. No.: B12397507

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of

the interaction between the potent and selective inhibitor Iadademstat (ORY-1001) and its

target, Lysine-Specific Demethylase 1 (LSD1). This document summarizes key quantitative

data, details relevant experimental methodologies, and visualizes associated signaling

pathways and workflows.

Introduction to LSD1 and Iadademstat
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide

(FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating

mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9

(H3K9).[1][2] By modulating histone methylation, LSD1 influences chromatin structure and

gene expression, thereby impacting various cellular processes, including differentiation,

proliferation, and stem cell biology.[3][4] Dysregulation of LSD1 activity is implicated in the

pathogenesis of numerous cancers, particularly hematological malignancies like Acute Myeloid

Leukemia (AML) and solid tumors such as Small Cell Lung Cancer (SCLC), making it a

compelling therapeutic target.[1][5][6]
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Iadademstat (ORY-1001) is a potent, selective, and irreversible inhibitor of LSD1.[7][8] It

functions by forming a covalent bond with the FAD cofactor in the active site of LSD1, leading

to the inactivation of the enzyme.[8] This inhibition of LSD1 reactivates silenced tumor

suppressor genes and promotes the differentiation of cancer cells, thereby exerting its anti-

tumor effects.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and

binding characteristics of Iadademstat against LSD1.

Parameter Value Assay Conditions Reference

IC50 <20 nM
In vitro enzymatic

assay
[7][9]

IC50 18 nM
In vitro enzymatic

assay
[10]

Calculated Binding

Energy

Cluster #1 -9.09 kcal/mol
Molecular Docking

Simulation
[11]

Cluster #3 -8.5 kcal/mol
Molecular Docking

Simulation
[11]

Cluster #4 -8.2 kcal/mol
Molecular Docking

Simulation
[11]

Table 1: Inhibitory Potency and Binding Affinity of Iadademstat (ORY-1001) against LSD1.

Note: The binding energies are derived from computational docking studies and represent

theoretical affinities.

Structural Analysis of the LSD1:Iadademstat
Complex
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As of the latest available data, an experimental crystal structure of LSD1 in complex with

Iadademstat has not been deposited in the Protein Data Bank (PDB). However, computational

docking studies have provided valuable insights into the binding mode of Iadademstat. These

studies have utilized the crystal structure of the human LSD1-CoREST-histone H3 ternary

complex (PDB ID: 2X0L) as a template.[11]

The docking simulations predict that Iadademstat binds within the active site of LSD1, in close

proximity to the FAD cofactor.[11] The inhibitor is positioned to form a covalent adduct with the

flavin moiety of FAD, consistent with its irreversible mechanism of action. The interaction is

further stabilized by hydrogen bonds and hydrophobic interactions with key residues in the

active site.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the

characterization of LSD1 inhibitors like Iadademstat.

Recombinant Human LSD1-CoREST Expression and
Purification
A robust protocol for the expression and purification of the LSD1-CoREST complex is essential

for structural and functional studies.

Workflow for LSD1-CoREST Expression and Purification
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Bacterial Expression

Purification

Co-transform E. coli with plasmids for His-tagged LSD1 and CoREST

Culture transformed E. coli in appropriate media

Induce protein expression with IPTG at low temperature (e.g., 16-18°C)

Harvest cell pellet by centrifugation

Resuspend cell pellet and lyse by sonication or microfluidization

Clarify lysate by ultracentrifugation

Apply supernatant to Ni-NTA affinity column

Wash column with buffer containing imidazole to remove non-specific binders

Elute LSD1-CoREST complex with high concentration of imidazole

Further purify by size-exclusion chromatography

Click to download full resolution via product page

Caption: Workflow for the expression and purification of the LSD1-CoREST complex.
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Detailed Protocol:

Expression:

Co-transform competent E. coli cells (e.g., BL21(DE3)) with expression vectors encoding

for human LSD1 (e.g., residues 172-833 with an N-terminal His-tag) and a fragment of its

co-repressor CoREST (e.g., residues 308-440).[12]

Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of

0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM and

continue to culture at a lower temperature (e.g., 16-18°C) overnight.

Harvest the cells by centrifugation and store the pellet at -80°C.

Purification:

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, protease inhibitors).

Lyse the cells by sonication or using a microfluidizer.

Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 1 hour).

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

Elute the LSD1-CoREST complex with elution buffer (lysis buffer with 250-500 mM

imidazole).

For higher purity, subject the eluted protein to size-exclusion chromatography using a

column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1

mM DTT).

Pool the fractions containing the pure complex, concentrate, and store at -80°C.
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LSD1 Enzymatic Activity Assays
The inhibitory potency of compounds like Iadademstat is typically determined using enzymatic

assays that measure the demethylase activity of LSD1.

This assay is a sensitive and high-throughput method for measuring LSD1 activity.

HTRF Assay Workflow

Dispense LSD1 enzyme and inhibitor (e.g., Iadademstat) into microplate wells

Pre-incubate to allow inhibitor binding

Add biotinylated H3K4me1/2 peptide substrate and FAD

Incubate to allow enzymatic reaction

Add detection reagents (Europium-labeled anti-H3K4me0 antibody and Streptavidin-XL665)

Incubate for signal development

Read HTRF signal on a compatible plate reader

Click to download full resolution via product page
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Caption: General workflow for an HTRF-based LSD1 inhibition assay.

Detailed Protocol:

Prepare a serial dilution of the inhibitor (e.g., Iadademstat) in assay buffer (e.g., 50 mM Tris-

HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA).

In a 384-well plate, add the inhibitor dilutions and the LSD1-CoREST complex.

Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for

inhibitor binding.

Initiate the demethylase reaction by adding the biotinylated histone H3 peptide substrate

(e.g., H3K4me1 or H3K4me2) and FAD.

Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

Stop the reaction and add the detection reagents: a Europium cryptate-labeled antibody that

specifically recognizes the demethylated product (H3K4me0) and streptavidin-XL665 which

binds to the biotinylated peptide.

Incubate for 60 minutes at room temperature to allow for the binding of the detection

reagents.

Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 320 nm) using

a compatible microplate reader. The ratio of the two emission signals is proportional to the

amount of demethylated product.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value

by fitting the data to a dose-response curve.[13]

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1

demethylation reaction.

Peroxidase-Coupled Assay Workflow
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Prepare reaction mix: LSD1, inhibitor, HRP, and Amplex Red

Pre-incubate the mixture

Initiate reaction by adding H3K4me1/2 peptide substrate

Monitor the increase in fluorescence over time

Calculate initial reaction rates and determine IC50

Click to download full resolution via product page

Caption: Workflow for the peroxidase-coupled LSD1 inhibition assay.

Detailed Protocol:

Prepare a reaction mixture containing LSD1-CoREST complex, horseradish peroxidase

(HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red) in an appropriate assay

buffer (e.g., 50 mM sodium phosphate, pH 7.4).[13]

Add serially diluted inhibitor to the wells of a microplate, followed by the reaction mixture.

Pre-incubate for a short period at room temperature.

Initiate the reaction by adding the histone H3 peptide substrate.

Immediately begin monitoring the increase in fluorescence (excitation ~530-560 nm,

emission ~590 nm) over time using a fluorescence plate reader.
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The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus to

LSD1 activity.

Calculate the initial reaction rates for each inhibitor concentration.

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration

and fitting the data to a suitable model.[4]

X-ray Crystallography of the LSD1:Inhibitor Complex
Obtaining a high-resolution crystal structure of LSD1 in complex with an inhibitor is crucial for

understanding the precise binding interactions.

Crystallography Workflow
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Prepare highly pure and concentrated LSD1-CoREST complex

Incubate protein with excess inhibitor (e.g., Iadademstat)

Set up crystallization trials (e.g., hanging drop vapor diffusion)

Optimize initial crystal hits Alternatively, soak apo-crystals in inhibitor solution

Cryo-protect and flash-cool crystals

Collect X-ray diffraction data

Solve and refine the crystal structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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